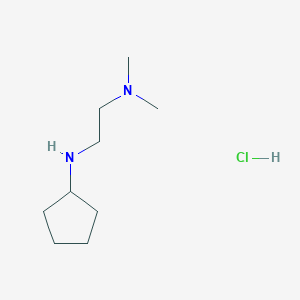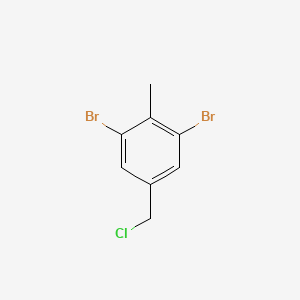
(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C28H26BrO2P. It is a member of the triphenylphosphonium family, which is known for its applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is characterized by its unique structure, which includes a triphenylphosphonium group attached to an ethoxy-oxo-phenylethyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .
Aplicaciones Científicas De Investigación
(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is used in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates the selective uptake of the compound by mitochondria due to the high membrane potential. Once inside the mitochondria, the compound can exert its effects by disrupting mitochondrial function, leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide
- (2-Hydroxyethyl)triphenylphosphonium bromide
- Vinyl triphenylphosphonium bromide
Uniqueness
(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide is unique due to its specific structure, which combines the ethoxy-oxo-phenylethyl moiety with the triphenylphosphonium group. This unique structure enhances its ability to target mitochondria and makes it a valuable compound for various applications in chemistry, biology, and medicine .
Propiedades
Número CAS |
33304-36-8 |
|---|---|
Fórmula molecular |
C28H26BrO2P |
Peso molecular |
505.4 g/mol |
Nombre IUPAC |
(2-ethoxy-2-oxo-1-phenylethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26O2P.BrH/c1-2-30-28(29)27(23-15-7-3-8-16-23)31(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26;/h3-22,27H,2H2,1H3;1H/q+1;/p-1 |
Clave InChI |
KXQXBCQPIJVLDQ-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)








![3-(4-Fluorophenyl)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13138525.png)


![[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-](/img/structure/B13138563.png)
